Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure–Activity Relationship

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate (CAS 379726-51-9) is a fully substituted sulfamoyl benzoate ester (C₁₈H₁₈ClNO₅S, MW 395.86 g/mol) that belongs to the class of N,N-disubstituted 4-chloro-3-sulfamoylbenzoate derivatives. Its molecular architecture embeds three distinguishing features on a single benzenoid core: a 4-chloro substituent, a methyl ester at the 1-position, and a sulfamoyl nitrogen that is simultaneously N-allylated and N-(2-methoxyphenyl)-substituted.

Molecular Formula C18H18ClNO5S
Molecular Weight 395.9 g/mol
CAS No. 379726-51-9
Cat. No. B3382956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
CAS379726-51-9
Molecular FormulaC18H18ClNO5S
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl
InChIInChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3
InChIKeySSDJYSAEKNJZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate (CAS 379726-51-9): Sulfamoyl Benzoate Scaffold for Targeted Probe & Library Design


Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate (CAS 379726-51-9) is a fully substituted sulfamoyl benzoate ester (C₁₈H₁₈ClNO₅S, MW 395.86 g/mol) that belongs to the class of N,N-disubstituted 4-chloro-3-sulfamoylbenzoate derivatives. Its molecular architecture embeds three distinguishing features on a single benzenoid core: a 4-chloro substituent, a methyl ester at the 1-position, and a sulfamoyl nitrogen that is simultaneously N-allylated and N-(2-methoxyphenyl)-substituted [1]. This specific substitution pattern places it at the intersection of several pharmacologically validated chemotypes—including carbonic anhydrase (CA) inhibitors, uricosuric agents (e.g., probenecid analogs), and cPLA₂α inhibitors—where modifications to the sulfamoyl nitrogen, the ester, and the aryl ring position are known to profoundly alter target affinity, isoform selectivity, and physicochemical properties [2].

Why CAS 379726-51-9 Cannot Be Replaced by Off-the-Shelf 4-Chloro-3-sulfamoylbenzoate Analogs in Focused SAR Campaigns


In the sulfamoylbenzoate chemotype, both the nature of the N-substituents and the position of the methoxy group on the N-phenyl ring are critical determinants of pharmacological activity and selectivity [1]. For example, moving the methoxy substituent from the ortho (2-methoxy) to the para (4-methoxy) position—yielding the regional isomer Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate (CAS 379726-50-8)—can alter hydrogen-bonding capacity, conformational preferences, and steric occupancy within enzyme active sites, potentially re-ordering selectivity profiles across target isoforms . Moreover, the presence of the N-allyl group provides a synthetic handle (e.g., for metathesis, thiol-ene click chemistry, or cross-coupling) that is absent in simpler N-unsubstituted or N-alkyl-sulfamoyl scaffolds. Generic substitution of CAS 379726-51-9 with a non-allylated or regioisomeric analog in a structure–activity relationship (SAR) study would therefore introduce uncontrolled variables that could confound interpretation of potency and selectivity trends.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for CAS 379726-51-9 Relative to Closest Analogs


Ortho-Methoxy vs. Para-Methoxy N-Phenyl Substitution: Predicted Physicochemical and Conformational Divergence from the 4-Methoxy Isomer (CAS 379726-50-8)

The direct comparator is Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate (CAS 379726-50-8), an identical molecular formula (C₁₈H₁₈ClNO₅S, MW 395.86) regioisomer that differs only in the methoxy position on the N-phenyl ring (para vs. ortho). In sulfamoylbenzoate-based carbonic anhydrase inhibitor series, repositioning a methoxy group from para to ortho has been shown to alter hCA II inhibition by approximately 3- to 10-fold and can invert hCA I/hCA II selectivity ratios [1]. Although direct enzyme inhibition data for CAS 379726-51-9 have not been published, its ortho-methoxy arrangement is expected to introduce an intramolecular N–H···O interaction and restrict rotational freedom of the N-phenyl ring relative to the para-methoxy isomer, thereby generating a distinct conformational ensemble and hydrogen-bond presentation to target zinc-hydroxide motifs in CA active sites [2].

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure–Activity Relationship

N-Allyl Functional Handle vs. N-Unsubstituted Sulfamoyl: Synthetic Versatility Advantage Over Methyl 4-Chloro-3-sulfamoylbenzoate (CAS 1208-40-8)

The simplest 4-chloro-3-sulfamoylbenzoate analog, Methyl 4-chloro-3-sulfamoylbenzoate (CAS 1208-40-8, C₈H₈ClNO₄S, MW 249.67) , bears an unsubstituted primary sulfonamide (–SO₂NH₂) and lacks the N-allyl and N-(2-methoxyphenyl) groups present in CAS 379726-51-9. The N-allyl moiety in the target compound serves as a versatile synthetic linchpin: it can undergo thiol-ene coupling, olefin metathesis, hydroboration, epoxidation, or further cross-coupling reactions to generate diverse libraries without altering the core benzoate-sulfamoyl scaffold [1]. In contrast, the unsubstituted sulfonamide in CAS 1208-40-8 is a synthetic dead-end for N-directed diversification unless additional protection/deprotection steps are introduced. The presence of the orthogonal allyl handle in CAS 379726-51-9 thus provides a tangible synthetic efficiency advantage for library construction and probe development programs.

Click Chemistry Chemical Biology Fragment-Based Drug Discovery

Ester vs. Carboxylic Acid: Predicted Membrane Permeability Advantage Over 4-Chloro-3-sulfamoylbenzoic Acid (CAS 1205-30-7) for Cellular Target Engagement Assays

The free carboxylic acid analog, 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7, C₇H₆ClNO₄S, MW 235.64), is a known carbonic anhydrase inhibitor but is largely ionized at physiological pH, limiting passive membrane permeability and intracellular target access. The methyl ester in CAS 379726-51-9 masks the carboxylate, increasing calculated logP by approximately 1.0–1.5 units and removing the formal negative charge [1]. In sulfamoylbenzoate series, methyl ester prodrugs have been shown to exhibit 5- to 20-fold higher intracellular accumulation compared to their free acid counterparts in Caco-2 and MDCK permeability assays [1]. This property makes the ester form more suitable for cellular thermal shift assays (CETSA), intracellular target engagement, and cellular phenotypic screening where membrane transit is required before esterase-mediated hydrolysis reveals the active acid.

Cellular Pharmacology Intracellular Target Engagement Drug Metabolism

N,N-Disubstituted Sulfamoyl Motif vs. N-Monosubstituted Probenecid-Type Scaffolds: Differential cPLA₂α Inhibitory Potential from Literature SAR

Probenecid (4-(dipropylsulfamoyl)benzoic acid, CAS 57-66-9) is the prototypical sulfamoylbenzoate uricosuric agent but shows no appreciable cPLA₂α inhibitory activity [1]. In a systematic medicinal chemistry campaign, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives bearing aromatic N-substituents (such as the 2-methoxyphenyl group found in CAS 379726-51-9) achieved submicromolar IC₅₀ values against cPLA₂α (derivative 85: IC₅₀ = 0.85 μM; derivative 88: IC₅₀ = 0.92 μM), while N,N-dialkyl variants (mimicking probenecid) were essentially inactive (IC₅₀ > 50 μM) [1]. The target compound's 2-methoxyphenyl N-substituent maps onto this active pharmacophore, suggesting potential cPLA₂α engagement that is structurally precluded in probenecid-type N,N-dialkyl sulfamoylbenzoates.

cPLA₂α Inhibition Inflammation Lipid Mediator Signaling

4-Chloro-3-sulfamoyl Substitution Pattern: Differentiated Target Profile from 4-Sulfamoylbenzoate (Non-Chlorinated) Scaffold in Carbonic Anhydrase Isozyme Selectivity

The 4-chloro-3-sulfamoyl regiochemistry is a validated pharmacophore for carbonic anhydrase inhibition with a distinct isoform selectivity profile compared to the non-chlorinated 4-sulfamoylbenzoate scaffold [1]. 4-Chloro-3-sulfamoylbenzoic acid inhibits hCA I, hCA II, hCA IV, and the tumor-associated isoform hCA IX, while the prototype 4-sulfamoylbenzoic acid shows a different rank order of potency (hCA II: IC₅₀ ≈ 15 μM; hCA I: IC₅₀ ≈ 120 μM; hCA IX: IC₅₀ ≈ 24 μM) [1]. Crystallographic evidence confirms that methyl 4-chloro-3-sulfamoyl-benzoate binds to the hCA II active site with the sulfamoyl group coordinating the catalytic zinc ion and the chlorine occupying a lipophilic sub-pocket [2]. The target compound (CAS 379726-51-9) shares this validated 4-chloro-3-sulfamoyl core while adding N-allyl and N-(2-methoxyphenyl) groups that can further modulate isozyme selectivity through interactions with the rim of the active-site cavity.

Carbonic Anhydrase Isozymes Glaucoma Tumor Hypoxia

Documented Purity Specifications and Commercial Availability: Reproducibility Advantage Over Non-Standardized In-House Synthesis

CAS 379726-51-9 is available from multiple reputable suppliers at a documented purity of ≥95% (HPLC) with defined storage conditions (sealed dry, 2–8°C) . This contrasts with custom in-house synthesis of regioisomeric or N-substituted sulfamoylbenzoate analogs, which typically requires multi-step routes, chromatographic purification, and independent analytical characterization—a process that can introduce batch-to-batch variability that confounds biological assay reproducibility. The availability of a quality-controlled, commercially sourced batch with documented purity provides a reproducible starting point for SAR studies, enabling cross-laboratory comparison of biological data without the confounding variable of differential synthetic purity.

Compound Management High-Throughput Screening Reproducibility

Defined Application Scenarios Where CAS 379726-51-9 Offers Verifiable Value Over Alternative Sulfamoylbenzoate Analogs


Carbonic Anhydrase Isozyme Selectivity Profiling: Ortho-Methoxy N-Phenyl Conformational Probe

Use CAS 379726-51-9 as a conformational probe in a panel of carbonic anhydrase isoforms (hCA I, II, IV, IX, XII) where the ortho-methoxy N-phenyl group is expected to generate a distinct selectivity fingerprint compared to the para-methoxy isomer (CAS 379726-50-8) and to the core methyl 4-chloro-3-sulfamoyl-benzoate scaffold validated by X-ray crystallography (PDB: 9FPT) [1]. This direct regioisomeric comparison can reveal structure–selectivity relationships that inform the design of isoform-selective CA inhibitors for glaucoma or tumor hypoxia applications.

Late-Stage Diversification Library Synthesis: Allyl Handle for Click Chemistry and Metathesis

Employ CAS 379726-51-9 as a core scaffold for parallel library synthesis, exploiting the terminal allyl group for thiol-ene click chemistry, olefin cross-metathesis, or hydroboration–Suzuki sequences to generate diverse N-alkyl/aryl derivatives without de novo resynthesis of the 4-chloro-3-sulfamoylbenzoate core [2]. This strategy bypasses the synthetic limitation of the N-unsubstituted analog Methyl 4-chloro-3-sulfamoylbenzoate (CAS 1208-40-8), which requires additional N-protection/deprotection steps before diversification.

Cell-Based cPLA₂α Target Engagement and Phenotypic Screening in Inflammatory Models

Deploy CAS 379726-51-9 in cellular assays of cPLA₂α-mediated arachidonic acid release (e.g., A23187-stimulated THP-1 or RAW 264.7 macrophages) where the methyl ester form is expected to provide adequate membrane permeability for intracellular target access prior to esterase-mediated hydrolysis [3]. The N-(2-methoxyphenyl) substituent maps onto the cPLA₂α-active pharmacophore identified by Nawaz et al., potentially enabling cellular activity that is absent in probenecid-type N,N-dialkyl sulfamoylbenzoates (cPLA₂α IC₅₀ > 50 μM) [3].

Multi-Institutional Screening Consortium Compound: Quality-Controlled Entry for Reproducible SAR

Select CAS 379726-51-9 as a quality-controlled, commercially available entry point for multi-site SAR studies where batch-to-batch reproducibility is paramount . The documented ≥95% purity and defined storage conditions enable cross-laboratory comparison of biological data without the confounding variable of differential synthetic purity, supporting FAIR (Findable, Accessible, Interoperable, Reusable) data principles in collaborative drug discovery programs.

Quote Request

Request a Quote for Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.